3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220020-38-1
VCID: VC2675914
InChI: InChI=1S/C19H31NO.ClH/c1-18(2,3)14-19(4,5)16-6-8-17(9-7-16)21-13-15-10-11-20-12-15;/h6-9,15,20H,10-14H2,1-5H3;1H
SMILES: CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl
Molecular Formula: C19H32ClNO
Molecular Weight: 325.9 g/mol

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride

CAS No.: 1220020-38-1

Cat. No.: VC2675914

Molecular Formula: C19H32ClNO

Molecular Weight: 325.9 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride - 1220020-38-1

Specification

CAS No. 1220020-38-1
Molecular Formula C19H32ClNO
Molecular Weight 325.9 g/mol
IUPAC Name 3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C19H31NO.ClH/c1-18(2,3)14-19(4,5)16-6-8-17(9-7-16)21-13-15-10-11-20-12-15;/h6-9,15,20H,10-14H2,1-5H3;1H
Standard InChI Key LUKHJGALTUOWOA-UHFFFAOYSA-N
SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl
Canonical SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure and Composition

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride is characterized by its pyrrolidine heterocyclic core connected to a phenoxy group that bears a tetramethylbutyl substituent. The compound exists as a hydrochloride salt, which typically enhances its water solubility compared to the free base form. The general structure follows a pattern similar to its piperidine analog, with the key difference being the five-membered pyrrolidine ring instead of the six-membered piperidine heterocycle.

While specific data on this exact compound is limited, we can infer certain properties based on structurally similar compounds. The closely related piperidine analog, 4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride, has a documented molecular formula of C₂₀H₃₄ClNO and a molecular weight of 339.9 g/mol . By comparison, the pyrrolidine derivative would have one fewer carbon and two fewer hydrogen atoms in its structure, yielding an expected molecular formula of C₁₉H₃₂ClNO.

Nomenclature and Identification

The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions. Alternative naming systems might include:

  • 3-((4-(2,4,4-Trimethylpentan-2-yl)phenoxy)methyl)pyrrolidine hydrochloride

  • 3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride

These naming variations reflect the same chemical structure with different nomenclature approaches, similar to what is observed with the piperidine analog which has multiple synonyms documented in chemical databases .

Physical and Chemical Properties

Physical State and Appearance

Based on structural analogs, 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride is likely to be a crystalline solid at room temperature. The hydrochloride salt formation typically results in compounds with higher melting points compared to their free base counterparts. The tetramethylbutyl group (also known as 2,4,4-trimethylpentan-2-yl) contributes significant hydrophobicity to the molecule.

Solubility Profile

The compound would be expected to demonstrate a balanced solubility profile:

Solvent TypeExpected SolubilityRationale
WaterModerateHydrochloride salt increases water solubility
Polar Protic Solvents (Methanol, Ethanol)HighSalt form enhances solubility in polar solvents
Polar Aprotic Solvents (Acetone, DMF)Moderate to HighCompatible with both polar and nonpolar regions
Nonpolar Solvents (Hexane, Toluene)LowIonic salt character limits solubility in nonpolar media

Structural Stability and Reactivity

The compound contains several functional groups that define its chemical behavior:

  • The pyrrolidine nitrogen provides a basic center, which is protonated in the hydrochloride salt form

  • The ether linkage (phenoxy-methyl) is relatively stable under most conditions

  • The tetramethylbutyl group contributes hydrophobicity and steric bulk

Under standard conditions, the compound would be expected to be stable, though the salt form may be hygroscopic. The basic nitrogen could participate in acid-base reactions, nucleophilic substitutions, or serve as a coordination site for metals.

Comparative Analysis with Related Compounds

Structural Comparison with Piperidine Analog

The primary structural difference between the target compound and 4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride lies in the heterocyclic amine component. The table below highlights key structural differences:

FeaturePyrrolidine Derivative (Target)Piperidine Derivative
Ring Size5-membered6-membered
Ring ConformationEnvelopeChair
N-C-C Bond Angles~105° (more strained)~109° (less strained)
Basicity of NitrogenSlightly more basicSlightly less basic
Molecular WeightLower by ~14 units339.9 g/mol

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show characteristic signals for:

  • Multiple methyl groups from the tetramethylbutyl substituent (0.8-1.3 ppm)

  • Pyrrolidine ring protons (1.8-3.5 ppm)

  • Benzylic methylene protons adjacent to the ether oxygen (4.0-4.5 ppm)

  • Aromatic protons from the phenoxy group (6.7-7.2 ppm)

The ¹³C NMR would display signals for all carbon environments, including quaternary carbons in the tetramethylbutyl group and aromatic ring.

Infrared Spectroscopy

Key IR absorptions would likely include:

  • N-H stretching of the protonated amine (3200-2800 cm⁻¹, broad)

  • C-H stretching of alkyl groups (3000-2850 cm⁻¹)

  • C=C stretching of aromatic ring (1600-1450 cm⁻¹)

  • C-O-C stretching of the ether linkage (1300-1000 cm⁻¹)

Mass Spectrometric Analysis

Mass spectrometry would likely show a molecular ion peak corresponding to the free base (minus HCl), with fragmentation patterns characteristic of cleavage at the ether linkage and fragmentation of the tetramethylbutyl group. The compound's structural identification could be confirmed through high-resolution mass spectrometry, providing the exact mass consistent with its molecular formula.

Synthetic Considerations

Purification Approaches

Purification of the final compound would likely involve recrystallization of the hydrochloride salt from appropriate solvent systems, possibly including ethanol/diethyl ether mixtures or acetone/hexane combinations. Chromatographic methods such as column chromatography might be utilized for intermediate purification steps.

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